molecular formula C7H12ClF2N B11755345 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride

1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B11755345
M. Wt: 183.63 g/mol
InChI Key: LSUQWGQPXWRNIR-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a six-membered ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride typically involves the fluorination of a precursor compound. One common method includes the reaction of a spirocyclic amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: Similar spirocyclic structure but with a different ring size.

    1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: Another spirocyclic compound with a different nitrogen position.

    N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride: Contains additional functional groups and a different spirocyclic structure.

Uniqueness

1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

3,3-difluoro-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6(7)3-4-10-5-6;/h10H,1-5H2;1H

InChI Key

LSUQWGQPXWRNIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CCNC2)(F)F.Cl

Origin of Product

United States

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